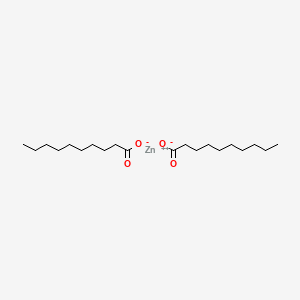

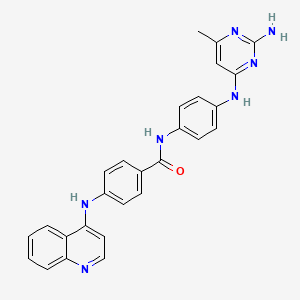

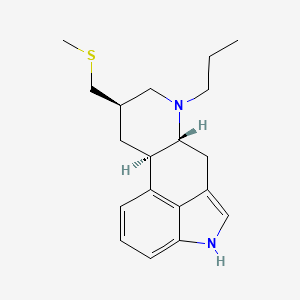

![molecular formula C19H19N5O B1684373 2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide CAS No. 301326-22-7](/img/structure/B1684373.png)

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide

Overview

Description

CH 223191, also known as 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, is a synthetic antagonist for the aryl hydrocarbon receptor (AhR). This receptor is a ligand-dependent transcription factor that senses a wide range of structurally different exogenous and endogenous molecules. CH 223191 is particularly effective against halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and is used extensively in scientific research to study AhR-related pathways and toxicities .

Mechanism of Action

Target of Action

CH-223191 is a synthetic antagonist for the cytosolic aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . It plays a crucial role in various biological processes, including the modulation of the canonical pathway of AhR during several chronic diseases .

Mode of Action

CH-223191 exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons . CH-223191 blocks TCDD-mediated nuclear translocation and DNA binding of AhR . It inhibits TCDD-induced luciferase activity .

Biochemical Pathways

The AhR pathway is particularly activated in the kidney under chronic intermittent hypoxia (CIH) conditions . CH-223191, as an AhR antagonist, decreases CIH-induced blood pressure during the animal’s active period . Moreover, in the kidney tissue, the AhR antagonist reduces the level of CYP1A1, a hallmark protein of AhR activation .

Pharmacokinetics

It’s known that ch-223191 is soluble in dmso . More research is needed to fully understand the pharmacokinetic properties of CH-223191.

Result of Action

CH-223191 has been shown to have significant effects at the molecular and cellular levels. For instance, it prevents the induction of cytochrome P450 1A1 by TCDD in HepG2 cells and in livers of mice . It also potentiates the MDMA-induced serotonergic neurotoxicity as shown by a lower density of serotonin transporter in the co-treated group (MDMA + CH-223191) .

Action Environment

The action of CH-223191 can be influenced by environmental factors. For instance, the compound is shipped and stored at room temperature, and it needs to be protected from light . Furthermore, the effectiveness of CH-223191 can be influenced by the physiological conditions of the organism, such as the presence of CIH conditions .

Biochemical Analysis

Biochemical Properties

CH-223191 inhibits the AhR’s DNA binding and TCDD-induced luciferase activity . It interacts with the AhR pathway, particularly in the kidney . The compound CH-223191 decreases CIH-induced blood pressure during the animal’s active period .

Cellular Effects

CH-223191 has been shown to control blood pressure in both active and inactive periods of animals, recovering the blood pressure dipping profile in chronic intermittent hypoxia (CIH) conditions .

Molecular Mechanism

CH-223191 acts as a ligand-selective antagonist of the AhR . It preferentially inhibits the ability of some classes of AhR agonists to bind to and/or activate the AhR and AhR signal transduction .

Temporal Effects in Laboratory Settings

The administration of CH-223191 was not able to decrease blood pressure during the inactive phase, in CIH conditions . This suggests that a higher dose or different time of administration of CH-223191 might be needed for an antihypertensive effect throughout the 24-h cycle .

Dosage Effects in Animal Models

The antihypertensive efficacy of CH-223191 was evaluated in CIH conditions in Wistar rats . The results suggest that the dosage and timing of administration may need to be adjusted to achieve desired effects .

Metabolic Pathways

Preparation Methods

CH 223191 is synthesized through a series of chemical reactions involving pyrazole derivatives. The preparation typically involves the following steps:

Synthesis of the pyrazole core: This involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

Functionalization: The pyrazole ring is then functionalized with various substituents to achieve the desired chemical structure.

Final assembly: The final step involves coupling the functionalized pyrazole with an aromatic amine to form the complete CH 223191 molecule.

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

CH 223191 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CH 223191 has a wide range of applications in scientific research:

Comparison with Similar Compounds

CH 223191 is unique in its high specificity and potency as an AhR antagonist. Unlike other AhR antagonists, it does not exhibit agonist activity at high concentrations and has no affinity for the estrogen receptor . Similar compounds include:

3’-methoxy-4’-nitroflavone: Another AhR antagonist with different ligand selectivity.

6,2’,4’-trimethoxyflavone: Exhibits species-selective antagonism of AhR.

DIM (3,3’-diindolylmethane): An AhR agonist that can also act as an antagonist under certain conditions.

These compounds differ in their binding affinities, selectivity, and biological effects, making CH 223191 a valuable tool for studying AhR-related pathways and toxicities .

Properties

IUPAC Name |

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTNEXPODAWWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058698, DTXSID001045956 | |

| Record name | CH 223191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301326-22-7 | |

| Record name | CH-223191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CH 223191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CH-223191 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CH-223191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

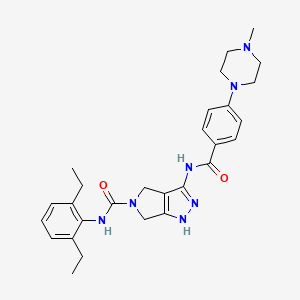

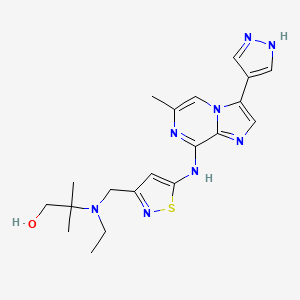

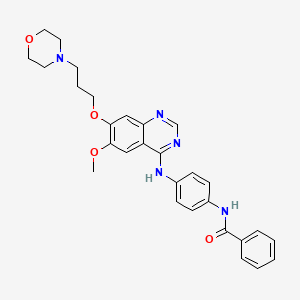

Feasible Synthetic Routes

Q1: What is the primary target of CH-223191?

A1: CH-223191 is a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) [, , , , , ].

Q2: How does CH-223191 interact with AhR?

A2: CH-223191 binds to the AhR, preventing the binding of agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) []. This prevents AhR activation and downstream signaling.

Q3: What are the downstream effects of CH-223191's interaction with AhR?

A3: By antagonizing AhR, CH-223191 inhibits various cellular processes regulated by this receptor, including:

- Suppression of Cytochrome P450 Enzyme Expression: CH-223191 effectively blocks TCDD-mediated induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are key target genes of AhR [, , , , ].

- Modulation of Immune Responses: CH-223191 can prevent the AhR-mediated suppression of immune responses, including the induction of regulatory T cells and the suppression of Th17 cell differentiation [, , , , , , ].

- Inhibition of Cell Proliferation and Promotion of Apoptosis: In certain cancer cell lines, CH-223191 has been shown to inhibit cell proliferation and promote apoptosis, potentially through the modulation of Bcl-2 family proteins like MCL1 [, ].

Q4: Does CH-223191 exhibit any agonist activity on AhR?

A4: Unlike some known AhR antagonists, CH-223191 has not demonstrated any detectable agonist-like activity on AhR [].

Q5: What are the potential therapeutic applications of CH-223191?

A5: Given its ability to modulate AhR activity, CH-223191 holds promise for therapeutic applications in several areas:

- Prevention of TCDD-Induced Toxicity: CH-223191 has demonstrated efficacy in preventing TCDD-induced liver toxicity and wasting syndrome in mouse models [].

- Cancer Therapy: Studies suggest CH-223191's potential as an anti-cancer agent by inhibiting the growth of specific cancer cell lines [, , ].

- Treatment of Inflammatory and Autoimmune Diseases: Modulation of AhR activity by CH-223191 may be beneficial in managing inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis, where AhR signaling plays a complex role [, , , ].

- Mitigation of Cigarette Smoke-Induced Lung Injury: Research suggests that CH-223191 may protect against cigarette smoke-induced lung inflammation by modulating AhR activity in the lungs [, ].

Q6: What is the molecular formula and weight of CH-223191?

A6: While the provided research does not explicitly state the molecular formula and weight of CH-223191, these can be determined from its chemical name, 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide.

Q7: Is there any spectroscopic data available for CH-223191?

A7: The provided research papers do not provide detailed spectroscopic data for CH-223191.

Q8: Has any structure-activity relationship (SAR) studies been conducted on CH-223191?

A8: The provided research papers primarily focus on CH-223191's biological activity and do not delve into detailed SAR studies.

Q9: What in vitro models have been used to study the effects of CH-223191?

A9: Various cell lines have been employed in in vitro studies, including:

- Murine and Human Hepatoma Cell Lines: These models have been used to investigate CH-223191's impact on AhR activation, CYP1A1 induction, and xenobiotic metabolism [, , ].

- Immune Cells: Mouse and human T cells and macrophages have been used to study CH-223191's effects on cytokine production, T cell differentiation, and immune regulation [, , , , , ].

- Cancer Cell Lines: Different cancer cell lines, including those derived from breast cancer, leukemia, and osteosarcoma, have been used to investigate the compound's potential anti-cancer effects [, , , ].

Q10: What in vivo models have been employed to evaluate CH-223191?

A10:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.